

Spectroscopic Characterization of Tetrahydrofuran-2-carboxamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tetrahydrofuran-2-carboxamide*

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This technical guide provides an in-depth analysis of the spectroscopic data for **Tetrahydrofuran-2-carboxamide**, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Understanding the precise spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by comparative data from related structures.

Molecular Structure and its Spectroscopic Implications

Tetrahydrofuran-2-carboxamide possesses a saturated five-membered ether ring with a primary amide substituent at the C2 position. This structure dictates a unique spectroscopic fingerprint. The chirality at the C2 position can also influence the spectral data, particularly in chiral environments. The molecular formula is $C_5H_9NO_2$, with a molecular weight of 115.13 g/mol.

Caption: Molecular structure of **Tetrahydrofuran-2-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Tetrahydrofuran-2-carboxamide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **Tetrahydrofuran-2-carboxamide** is predicted to show distinct signals for the protons on the tetrahydrofuran ring and the amide group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and amide functionalities.

Table 1: Predicted ^1H NMR Data for **Tetrahydrofuran-2-carboxamide**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H2	4.1 - 4.3	dd	~8, 6
H5 α , H5 β	3.8 - 4.0	m	-
H3 α , H3 β , H4 α , H4 β	1.8 - 2.2	m	-
-NH ₂	5.5 - 7.5	br s	-

- Rationale: The H2 proton, being adjacent to both the ring oxygen and the electron-withdrawing carboxamide group, is expected to be the most deshielded of the ring protons. The protons on C5 (H5 α and H5 β), adjacent to the ether oxygen, will also be deshielded compared to the protons on C3 and C4. The protons on C3 and C4 will likely appear as a complex multiplet in the aliphatic region. The amide protons (-NH₂) are expected to be broad singlets and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **Tetrahydrofuran-2-carboxamide**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	170 - 175
C2	75 - 80
C5	68 - 72
C3, C4	25 - 35

- Rationale: The carbonyl carbon of the amide group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen. The C2 carbon, attached to both the ring oxygen and the amide group, will be significantly deshielded. The C5 carbon, adjacent to the ether oxygen, will also be deshielded relative to the C3 and C4 carbons, which are expected in the typical aliphatic region.

Infrared (IR) Spectroscopy

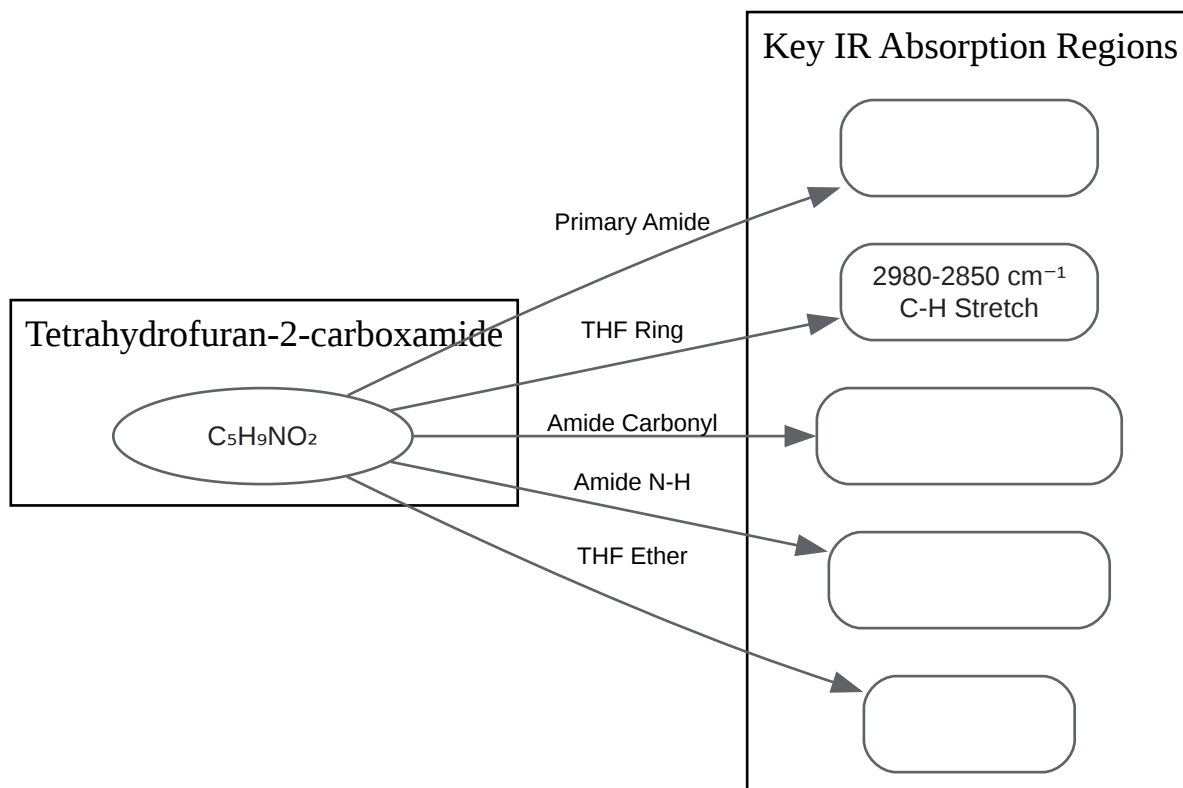
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Tetrahydrofuran-2-carboxamide** will be characterized by absorptions corresponding to the amide and ether functional groups.

Table 3: Predicted IR Absorption Bands for **Tetrahydrofuran-2-carboxamide**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H stretching (asymmetric and symmetric)
2980 - 2850	Medium	C-H stretching (aliphatic)
~1680	Strong	C=O stretching (Amide I band)
~1620	Medium	N-H bending (Amide II band)
~1100	Strong	C-O-C stretching (ether)

- Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands. The strong

absorption around 1100 cm^{-1} is indicative of the C-O-C stretching vibration of the tetrahydrofuran ring.[1][2][3]



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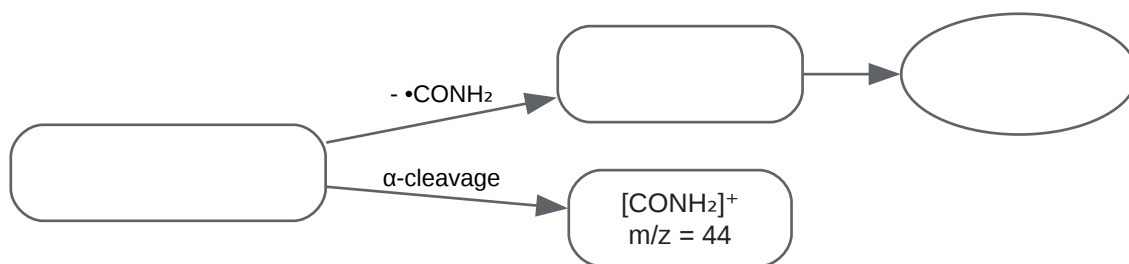
Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

- **Molecular Ion (M^+):** The molecular ion peak for **Tetrahydrofuran-2-carboxamide** is expected at an m/z of 115, corresponding to its molecular weight.
- **Fragmentation Pattern:** The fragmentation of **Tetrahydrofuran-2-carboxamide** is likely to proceed through several key pathways:

- Loss of the amide group: Cleavage of the C2-C(O)NH₂ bond could lead to a fragment corresponding to the tetrahydrofuryl cation at m/z 71.
- Loss of CONH₂: A fragment at m/z 71 could also arise from the loss of the entire carboxamide radical.
- Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo alpha-cleavage adjacent to the oxygen atom, leading to a variety of smaller fragments. A common fragmentation for ethers is the loss of an alkene.
- McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the amide group could potentially occur.



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Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tetrahydrofuran-2-carboxamide** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the amide protons.^{[4][5][6]}
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) if it is a solid. If it is soluble, a solution in a suitable solvent (e.g., CCl_4 or CHCl_3) can be used in a liquid cell. Attenuated Total Reflectance (ATR) is also a common technique for solid samples.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.^[7]

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The spectroscopic data of **Tetrahydrofuran-2-carboxamide**, as detailed in this guide, provide a robust framework for its unequivocal identification and characterization. The combination of NMR, IR, and MS techniques offers complementary information that, when integrated, allows for a complete structural assignment. This guide serves as a valuable resource for scientists engaged in research and development where this important molecular entity is involved.

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